6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998113
InChI: InChI=1S/C8H9ClN4/c1-10-8-7-5(3-6(9)12-8)13(2)4-11-7/h3-4H,1-2H3,(H,10,12)
SMILES:
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

CAS No.:

Cat. No.: VC15998113

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine -

Specification

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
IUPAC Name 6-chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine
Standard InChI InChI=1S/C8H9ClN4/c1-10-8-7-5(3-6(9)12-8)13(2)4-11-7/h3-4H,1-2H3,(H,10,12)
Standard InChI Key NCBRMXNZQPZEGX-UHFFFAOYSA-N
Canonical SMILES CNC1=C2C(=CC(=N1)Cl)N(C=N2)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a fused bicyclic structure comprising an imidazole ring condensed with a pyridine ring. Chlorine and methyl groups are substituted at the 6th and 1st positions, respectively, while a dimethylamine group occupies the 4th position . Key properties include:

PropertyValue
Molecular FormulaC₈H₉ClN₄
Molecular Weight196.64 g/mol
IUPAC Name6-Chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine
CAS Registry Number887147-21-9
SMILES NotationCNC1=C2C(=CC(=N1)Cl)N(C=N2)C

The planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzymes and receptors .

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) for this compound is scarce in publicly available literature, analogs like 4-chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine (CAS 870135-17-4) exhibit characteristic peaks in their ¹H NMR spectra:

  • Aromatic protons: δ 7.8–8.2 ppm (doublets, J = 5–6 Hz)

  • Methyl groups: δ 2.5–3.0 ppm (singlets) .
    Such data suggest that the chlorine and methyl substituents in 6-chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine would similarly deshield adjacent protons .

Synthesis and Availability

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A proposed pathway involves:

  • Chlorination: Introduction of chlorine at the 6th position of a pyridine precursor.

  • Methylation: Dimethylamine substitution at the 4th position using methylating agents like methyl iodide.

  • Ring Closure: Formation of the imidazole ring via reaction with formamidine acetate .

Challenges in Development

Solubility and Bioavailability

The compound’s logP value (estimated at 2.1) indicates moderate hydrophobicity, which may limit aqueous solubility and oral bioavailability. Strategies to address this include:

  • Prodrug Design: Incorporating phosphate or glycoside groups.

  • Nanoparticle Formulations: Enhancing dissolution rates via lipid-based carriers .

Metabolic Stability

Preliminary studies on related imidazopyridines reveal rapid hepatic clearance due to CYP3A4-mediated oxidation. Structural modifications, such as fluorination at metabolically vulnerable sites, could improve stability .

Future Directions

Structural Optimization

  • Heteroatom Substitution: Replacing chlorine with fluorine may enhance metabolic stability.

  • Hybrid Molecules: Conjugation with known pharmacophores (e.g., chalcones) could synergize activity .

Target Identification

High-throughput screening against kinase libraries and GPCR panels is needed to elucidate precise mechanisms of action. Computational docking studies predict affinity for PI3K and JAK2 targets .

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